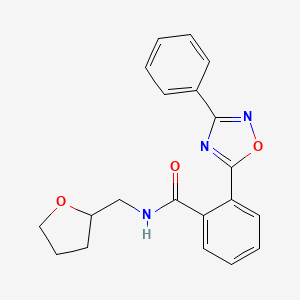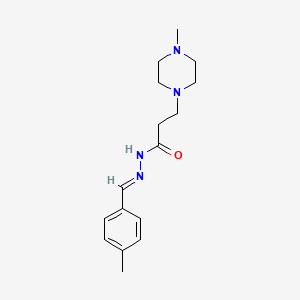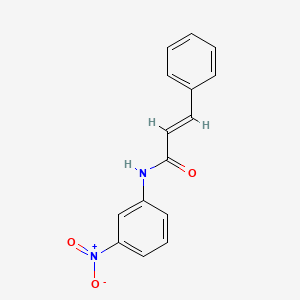![molecular formula C16H17NO3 B5544330 N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)
N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves acylation reactions under specific conditions. For example, acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.0^3,7^]nonane-endo-9-carboxamides in boiling glacial acetic acid produces trans-diacetoxy imides of the norbornane series, with structural confirmation through IR, ^1H NMR, mass spectra, and X-ray analysis in some cases (Palchikov et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been elucidated using a variety of spectroscopic and crystallographic techniques. The crystal structure of some derivatives has been determined by X-ray diffraction, revealing detailed molecular conformations and establishing the stereochemistry of the compounds (Fernández et al., 1995).
Chemical Reactions and Properties
Reactions involving similar compounds often result in the formation of structurally complex products. For instance, the reaction of N-aryl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene-4-carboxamides with aromatic amines leads to the synthesis of bis-derivatives, with the reaction pathway and the chirality of these compounds being subjects of study (Kappe et al., 1992).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. The crystal structure often reveals a complex geometry, such as a seven-coordinate dimer configuration in related compounds, which can influence physical properties like luminescence (Chang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. For example, the presence of certain functional groups can lead to a highly active nature in catalytic oxidation of alcohols to their corresponding carbonyl compounds, as observed in derivatives of 9-azabicyclo[3.3.1]nonane N-oxyl (Shibuya et al., 2009).
Scientific Research Applications
Synthesis and Chemical Transformations
One study discusses the acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides in boiling glacial acetic acid, leading to trans-diacetoxy imides of the norbornane series. This reaction is significant for understanding the behavior of similar compounds under acylation conditions, as well as the impact of reaction time on product composition. The structure of the products was confirmed through various spectroscopic methods, demonstrating the versatility of N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0^3,7^]nonane-9-carboxamide derivatives in synthetic chemistry (Palchikov et al., 2010).
Advanced Organic Synthesis
Another research area involves the total synthesis of racemic and optically active coronafacic acids, highlighting the compound's utility in synthesizing complex molecular structures. This synthesis process involves stereoselective alkylation and reduction reactions, showcasing the compound's role in creating structurally diverse and biologically significant molecules (Ohira, 1984).
Novel Synthetic Routes
Research into synthesizing new homoconduritols and homoaminoconduritols starting from methyl 1,3,5-cycloheptatriene-7-carboxylate illustrates the compound's potential in generating new molecules with varied biological activities. This includes the formation of homoconduritol F derivatives through reactions like epoxidation and cis-hydroxylation, further demonstrating the chemical versatility and potential applications of N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0^3,7^]nonane-9-carboxamide derivatives in medicinal chemistry and drug design (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-8-3-2-4-10(5-8)17-15(18)13-9-6-11-12(7-9)20-16(19)14(11)13/h2-5,9,11-14H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBLCAHIETVXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)
![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)
![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)
![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)

